Cyclic-(GVCRCLCRRGVCRCICRR)
Description
Structure
2D Structure
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GVCRCLCRRGVCRCLCRR |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of Cyclic Gvcrclcrrgvcrcicrr
Solution-Phase Cyclization Techniques
Once the linear peptide precursor is synthesized and cleaved from the resin, it must be cyclized. This is typically performed in solution under high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization. peptide.com
This method creates a cyclic peptide by forming an amide bond between the N-terminal amine (of Glycine) and the C-terminal carboxyl group (of Arginine). nih.gov
The fully protected linear peptide is first cleaved from the 2-CTC resin, yielding a peptide acid. nih.gov
The peptide is dissolved at a very low concentration (e.g., <1 mM) in a suitable organic solvent like DMF. peptide.com
A coupling agent is added to activate the C-terminal carboxyl group. Reagents commonly used for macrolactamization include diphenylphosphoryl azide (B81097) (DPPA), HATU, or HBTU in the presence of a non-nucleophilic base like DIPEA. anii.org.uynih.gov
After the reaction is complete, the cyclic peptide is precipitated, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA with scavengers). The final product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Given the presence of four cysteine residues, forming two intramolecular disulfide bridges is a highly effective method for cyclization and stabilization. nih.gov A regioselective strategy using the orthogonal Trt and Acm protecting groups proceeds as follows:
Synthesis and Cleavage: The linear peptide is synthesized with two Cys(Trt) and two Cys(Acm) residues. The peptide is then cleaved from the resin and deprotected using a TFA cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water. This step removes the Trt groups and all other side-chain protections (like Pbf), leaving the Acm groups intact. sigmaaldrich.com
First Disulfide Bond Formation: The resulting linear peptide, now with two free thiol groups, is dissolved in a basic aqueous buffer (pH 8-9). Air oxidation or the addition of a mild oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) facilitates the formation of the first disulfide bond. lifetein.com The resulting monocyclic peptide is purified by RP-HPLC.
Second Disulfide Bond Formation: The purified monocyclic peptide is treated with iodine (I₂) in a solvent mixture such as aqueous methanol (B129727) or acetic acid. arkat-usa.org This reaction cleaves the Acm protecting groups and simultaneously oxidizes the newly exposed thiol groups to form the second disulfide bond, yielding the final bicyclic peptide. peptidetherapeutics.org
Final Purification: The final product, Cyclic-(GVCRCLCRRGVCRCICRR), is purified by RP-HPLC to remove any byproducts and excess reagents.
Chemoenzymatic methods leverage the high specificity of enzymes to catalyze peptide cyclization, often under mild conditions that minimize side reactions like epimerization. nih.govbeilstein-journals.org
For a head-to-tail cyclization of the GVCRCLCRRGVCRCICRR precursor, a non-ribosomal peptide (NRP) cyclase, such as a penicillin-binding protein-type thioesterase (PBP-type TE), could be employed. nih.govacs.orgresearchgate.net The process would involve:
Substrate Synthesis: The linear peptide precursor is synthesized via SPPS, but instead of a C-terminal acid, it is prepared as a C-terminal thioester or another activated ester mimic. beilstein-journals.org
Enzymatic Cyclization: The purified linear thioester peptide is incubated with the appropriate cyclase enzyme (e.g., SurE) in a suitable buffer. nih.govacs.org The enzyme recognizes the substrate and catalyzes the intramolecular head-to-tail macrolactamization with high efficiency and regioselectivity. nih.govresearchgate.net
Further Modification: If this method were combined with disulfide bridging, the enzymatic cyclization could be performed first, followed by the chemical oxidation steps described in section 2.2.2. The use of enzymes for macrocyclization is a powerful strategy that can improve yields and purity for complex peptides. beilstein-journals.orgrsc.org
Table 4: Comparison of Cyclization Methodologies
| Cyclization Method | Bond Formed | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Head-to-Tail | Amide (Lactam) | HATU/DPPA, high dilution | Creates a fully cyclic backbone. nih.gov | Risk of epimerization and oligomerization; can have low yields. anii.org.uypeptide.com |
| Side-Chain Disulfide | Disulfide (Cys-Cys) | Air oxidation, Iodine (I₂) | High efficiency, stable bonds, allows for regioselective bicyclization. arkat-usa.orglifetein.com | Requires complex orthogonal protecting group strategy. sigmaaldrich.com |
| Chemoenzymatic | Amide (Lactam) | Thioesterase enzymes (e.g., SurE) | High specificity, mild conditions, minimal side reactions. nih.govacs.org | Requires synthesis of specific thioester precursor; enzyme availability and substrate scope can be limited. beilstein-journals.org |
Advanced Purification Methodologies in Cyclic Peptide Research
The crude product obtained after synthesis and cyclization is a complex mixture containing the desired peptide, deletion sequences, and isomers. Advanced purification techniques are therefore essential.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. conceptlifesciences.commdpi.compolypeptide.com For a highly charged and potentially hydrophobic peptide like Cyclic-(GVCRCLCRRGVCRCICRR), specific considerations are necessary.
Table of RP-HPLC Parameters for Purification:
| Parameter | Typical Conditions | Rationale for Cyclic-(GVCRCLCRRGVCRCICRR) |
| Stationary Phase | C18 or C8 silica-based columns. | The choice would depend on the overall hydrophobicity of the folded peptide. A C18 column is a common starting point. |
| Mobile Phase | A gradient of water and acetonitrile (B52724), both containing an ion-pairing agent like trifluoroacetic acid (TFA). | TFA helps to improve peak shape and resolution for charged peptides by forming ion pairs. |
| Gradient | A shallow gradient of increasing acetonitrile concentration. | To effectively separate the target peptide from closely related impurities, including diastereomers and incompletely folded species. |
| Detection | UV absorbance at 214 nm and 280 nm. | The peptide backbone absorbs at 214 nm, while the absence of tryptophan or tyrosine means there would be no significant absorbance at 280 nm. |
Further purification might involve ion-exchange chromatography (IEC) to separate peptides based on their charge, which would be particularly effective for this highly cationic peptide due to the multiple arginine residues. polypeptide.com
Isotopic Labeling Strategies for NMR and Mass Spectrometry Studies
To facilitate detailed structural and quantitative studies by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), isotopic labeling is often employed.
For NMR Spectroscopy:
Uniform or selective incorporation of stable isotopes such as ¹³C and ¹⁵N is a common strategy. sigmaaldrich.comnih.gov
Uniform Labeling: The peptide would be synthesized using amino acids that are uniformly enriched with ¹³C and/or ¹⁵N. This allows for the use of a wide range of multidimensional NMR experiments to determine the three-dimensional structure of the peptide. sigmaaldrich.com
Selective Labeling: Specific amino acids can be isotopically labeled. For instance, labeling only the cysteine residues would allow for focused studies on the disulfide bridge formation and the local structure around these key residues. nih.gov This approach simplifies complex NMR spectra. nih.gov
For Mass Spectrometry:
Isotopic labeling in MS is primarily used for quantitative analysis.
Isotope-Coded Affinity Tags (ICAT): This method involves the use of reagents that can specifically react with certain amino acid side chains, such as the thiol group of cysteine. nih.gov By using light and heavy isotope-coded versions of the tag, relative quantification between two samples can be achieved.
Stable Isotope Labeling by Amino Acids in Cell-free Synthesis (SILAC-like methods): While typically used in cell-based expression, a similar principle can be applied to in vitro synthesis by providing isotopically labeled amino acids in the synthesis reaction. This would result in a mass shift for the entire peptide, allowing for its use as an internal standard for quantitative mass spectrometry.
Molecular Structure and Conformational Dynamics Analysis of Cyclic Gvcrclcrrgvcrcicrr
Spectroscopic Characterization of Secondary and Tertiary Structures
A combination of spectroscopic methods is required to build a complete picture of the peptide's structure in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into the native conformational state. nih.gov For Cyclic-(GVCRCLCRRGVCRCICRR), a suite of NMR experiments, including 1D ¹H NMR and 2D experiments like COSY, TOCSY, NOESY, and ROESY, would be employed. These experiments allow for the assignment of proton and carbon resonances and the measurement of through-bond and through-space correlations.
Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments are particularly critical, as they provide distance restraints between protons that are close in space, which helps in defining the peptide's fold. nih.gov Coupling constants, particularly ³J(HNα), can provide information about the dihedral angles of the peptide backbone. nih.gov Given the complexity of Cyclic-(GVCRCLCRRGVCRCICRR), with its 18 residues, isotope labeling (¹³C, ¹⁵N) might be necessary to resolve spectral overlap and facilitate unambiguous resonance assignments. The expected chemical shifts would be influenced by the local chemical environment and the secondary structure elements present.
Hypothetical ¹H NMR Chemical Shift Assignments for Key Residues:
| Residue | Amide NH (ppm) | Alpha H (ppm) | Side Chain Protons (ppm) |
| Gly (G) | 8.2-8.6 | 3.8-4.1 | - |
| Val (V) | 7.9-8.3 | 4.1-4.4 | 0.9-1.1 (γ-CH₃), 2.0-2.3 (β-CH) |
| Cys (C) | 8.0-8.5 | 4.5-4.8 | 2.8-3.5 (β-CH₂) |
| Arg (R) | 7.8-8.2 | 4.2-4.5 | 1.5-1.9 (β,γ-CH₂), 3.1-3.3 (δ-CH₂), 7.2-7.5 (ε-NH) |
| Leu (L) | 7.9-8.3 | 4.3-4.6 | 0.8-1.0 (δ-CH₃), 1.5-1.8 (β,γ-CH₂,CH) |
| Ile (I) | 7.9-8.3 | 4.1-4.4 | 0.8-1.0 (γ,δ-CH₃), 1.2-1.9 (β,γ-CH,CH₂) |
Note: These are generalized, hypothetical values and the actual shifts would depend on the specific conformation.
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. documentsdelivered.com The technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. nih.gov The resulting CD spectrum provides a characteristic signature for different types of secondary structures such as α-helices, β-sheets, turns, and random coils.
For Cyclic-(GVCRCLCRRGVCRCICRR), the CD spectrum would reveal the dominant secondary structural elements. Given the constraints of cyclization and the presence of multiple Cysteine residues which could form disulfide bridges, the structure is likely to be well-ordered, possibly containing β-turns or β-sheet elements. A spectrum with a negative band between 210-220 nm and a positive band around 195-200 nm would suggest the presence of β-sheets. documentsdelivered.com The stability of the conformation could be further probed by performing CD measurements under varying conditions of temperature or solvent polarity.
Expected CD Spectral Features for Common Secondary Structures:
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~210-220 |
| β-Turn | Variable, often weak signals | Variable |
| Random Coil | ~212 | ~198 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules in the solid state. researchgate.net This technique involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov
For Cyclic-(GVCRCLCRRGVCRCICRR), obtaining a well-diffracting crystal would be the most challenging step. If successful, X-ray crystallography would provide a precise atomic-level picture of the peptide's conformation, including the detailed geometry of the peptide backbone, the orientation of the side chains, the nature of intramolecular hydrogen bonds, and the specific connectivity of any disulfide bridges between the six Cysteine residues. This solid-state structure would serve as a crucial reference for interpreting the solution-state data from NMR and CD.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=20.5, b=30.1, c=45.8 |
| Resolution (Å) | 1.8 |
| R-work / R-free | 0.19 / 0.22 |
| Molecules per unit cell | 4 |
Conformational Ensemble Analysis and Flexibility Studies
While NMR and X-ray crystallography can provide structural models, cyclic peptides often exist as an ensemble of interconverting conformations in solution rather than a single static structure. nih.gov Understanding this conformational flexibility is key to comprehending its biological activity.
Influence of Cyclization and Specific Residues on Molecular Architecture
The molecular architecture of Cyclic-(GVCRCLCRRGVCRCICRR) is significantly influenced by two main factors: the cyclic nature of its backbone and the properties of its constituent amino acid residues.
The cyclization itself imposes a major conformational constraint, reducing the number of accessible backbone conformations compared to a linear peptide of the same sequence. This pre-organization can lead to higher binding affinity and stability.
The specific amino acid sequence plays a critical role in defining the final three-dimensional structure. The peptide is rich in Cysteine (C) and Arginine (R) residues.
Cysteine (C): The six Cysteine residues are of particular importance. The thiol groups of their side chains can oxidize to form disulfide bridges (-S-S-). With six Cys residues, there are multiple possible disulfide bond patterns (e.g., 1-4, 2-5, 3-6; or 1-6, 2-4, 3-5). These covalent cross-links would dramatically rigidify the structure, creating a compact, cage-like architecture.
Arginine (R): The four Arginine residues have long, positively charged guanidinium (B1211019) groups in their side chains. These residues can form strong intramolecular salt bridges with a suitable negatively charged partner (though none are present in this sequence) or hydrogen bonds with backbone carbonyls or other polar side chains. They will also significantly influence the peptide's solubility and interaction with polar solvents and biological targets.
Glycine (G): The two Glycine residues provide local flexibility to the peptide backbone due to the absence of a side chain, potentially allowing for tight turns that are necessary to accommodate the cyclic structure.
Hydrophobic Residues (V, L, I): The Valine, Leucine, and Isoleucine residues provide hydrophobic character and their bulky side chains will pack in the core of the peptide or be exposed on the surface, influencing its folding and interactions.
Peptide Backbone and Side-Chain Conformational Preferences
The detailed conformation of the peptide is defined by the rotational angles along the polypeptide chain.
Peptide Backbone: The conformation of the peptide backbone is described by the phi (Φ) and psi (Ψ) dihedral angles for each residue. The allowed values for these angles are visualized in a Ramachandran plot. For Cyclic-(GVCRCLCRRGVCRCICRR), the combination of NMR-derived restraints and the high-resolution X-ray structure would be used to determine the specific Φ and Ψ angles for each residue. The cyclic nature of the peptide will likely force some residues to adopt non-canonical dihedral angles to close the ring structure.
Mechanistic Investigations of Molecular and Cellular Interactions of Cyclic Gvcrclcrrgvcrcicrr
Enzyme Modulation Mechanisms (Inhibition or Activation)
Elucidation of Enzyme-Substrate/Inhibitor Molecular Recognition:The molecular interactions between this compound and any potential enzyme targets have not been described.
Should research on "Cyclic-(GVCRCLCRRGVCRCICRR)" be published in the future, this article can be generated with the specific and accurate data requested.
Protein-Protein Interaction (PPI) Disruption or Stabilization Mechanisms
Comprehensive searches of available scientific literature and databases did not yield specific information regarding the protein-protein interaction (PPI) disruption or stabilization mechanisms of the cyclic peptide with the sequence Cyclic-(GVCRCLCRRGVCRCICRR). While cyclic peptides as a class are recognized for their potential to modulate PPIs, no studies detailing the specific interactions, binding partners, or the structural basis of interaction for this particular compound have been identified. longdom.orgresearchgate.netnih.govrsc.org
Generally, cyclic peptides can interfere with PPIs through various mechanisms, including:
Mimicking protein secondary structures: They can adopt conformations such as α-helices or β-sheets that mimic the binding interface of a natural protein partner, thereby competitively inhibiting the interaction. rsc.org
Inducing conformational changes: Binding of a cyclic peptide to one of the protein partners can induce a conformational change that either prevents or stabilizes the interaction with another protein.
Allosteric modulation: The peptide might bind to a site distinct from the primary interaction interface, causing a change in the protein's shape that affects the binding site's affinity for its partner.
The specific mechanism employed by any cyclic peptide is highly dependent on its amino acid sequence, three-dimensional structure, and the topology of the target PPI interface. Without experimental data for Cyclic-(GVCRCLCRRGVCRCICRR), any proposed mechanism would be purely speculative.
Table 1: General Mechanisms of PPI Modulation by Cyclic Peptides
| Mechanism | Description | Potential Outcome |
| Competitive Inhibition | The cyclic peptide binds to the same site on a target protein as its natural binding partner. | Disruption of the protein-protein interaction. |
| Allosteric Modulation | The cyclic peptide binds to a site other than the direct interface, inducing a conformational change that affects the interaction. | Disruption or stabilization of the protein-protein interaction. |
| Stabilization of a Specific Conformation | The peptide binds to and stabilizes a protein conformation that has either increased or decreased affinity for its partner. | Stabilization or disruption of the protein-protein interaction. |
Cellular Uptake and Intracellular Trafficking Mechanisms (excluding clinical context)
No specific research detailing the cellular uptake and intracellular trafficking of Cyclic-(GVCRCLCRRGVCRCICRR) could be located in the public domain. The ability of a cyclic peptide to cross the cell membrane and its subsequent fate within the cell are critical determinants of its biological activity, particularly for targeting intracellular components. nih.gov
The physicochemical properties of a cyclic peptide, such as its size, charge, polarity, and conformational flexibility, govern its mechanism of cellular entry. nih.govnih.gov Potential mechanisms include:
Passive Diffusion: Small, lipophilic cyclic peptides may be able to passively diffuse across the lipid bilayer of the cell membrane.
Endocytosis: Larger or more polar peptides are often taken up through various endocytic pathways, such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis. researchgate.netaminer.cn Following uptake, they are typically enclosed in vesicles (endosomes) and may be trafficked to other organelles like lysosomes for degradation or escape the endosome to reach the cytosol. nih.gov
Direct Translocation: Some peptides are capable of directly penetrating the cell membrane, a process that is not fully understood but may involve interactions with membrane lipids.
Without experimental studies on Cyclic-(GVCRCLCRRGVCRCICRR), its route of cellular entry and intracellular localization remain unknown.
Table 2: Potential Cellular Uptake Mechanisms for Cyclic Peptides
| Uptake Mechanism | Key Features | Subsequent Trafficking |
| Passive Diffusion | Dependent on lipophilicity and concentration gradient. | Direct access to the cytoplasm. |
| Endocytosis | Energy-dependent process involving membrane invagination. | Trafficking through endosomes, potentially leading to lysosomes or endosomal escape. |
| Direct Translocation | May involve transient pore formation or membrane destabilization. | Direct entry into the cytoplasm. |
Pathway Modulation and Signaling Cascade Perturbations
There is no available scientific literature that describes the effects of Cyclic-(GVCRCLCRRGVCRCICRR) on specific cellular pathways or signaling cascades. The impact of a molecule on signaling pathways is a direct consequence of its interactions with specific cellular components, such as receptors, enzymes, or scaffolding proteins. nih.govresearchgate.net
Given that the molecular targets and PPIs modulated by Cyclic-(GVCRCLCRRGVCRCICRR) are unknown, it is not possible to identify which signaling pathways it might perturb. For example, if a cyclic peptide were to inhibit the interaction between a kinase and its substrate, it would disrupt the corresponding phosphorylation cascade. researchgate.net Similarly, if it were to interfere with the assembly of a transcription factor complex, it would alter gene expression. longdom.org
The investigation of pathway modulation typically involves techniques such as transcriptomics, proteomics, and phosphoproteomics to obtain a global view of the cellular response to the compound, followed by more targeted experiments to validate the findings. No such studies have been published for Cyclic-(GVCRCLCRRGVCRCICRR).
Table 3: Examples of Signaling Pathway Perturbations by Bioactive Molecules
| Perturbation Type | Example Mechanism | Cellular Outcome |
| Enzyme Inhibition | A molecule binds to the active site of a kinase, preventing phosphorylation of its substrates. | Downregulation of a specific signaling pathway. |
| Receptor Antagonism | A molecule blocks a cell surface receptor, preventing its activation by the natural ligand. | Inhibition of downstream signaling events. |
| Disruption of Protein Complex Assembly | A molecule prevents the association of two or more proteins required for a signaling event. | Alteration of cellular processes such as gene transcription or apoptosis. |
Structure Activity Relationship Sar and Rational Design Principles for Cyclic Gvcrclcrrgvcrcicrr Analogues
Systematic Mutational Analysis (e.g., Alanine Scanning, Residue Substitutions)
Systematic mutational analysis is a cornerstone in elucidating the contribution of individual amino acid residues to the biological activity and structural integrity of a peptide. Alanine scanning is a widely used technique where each residue in the peptide is systematically replaced with alanine. nih.govmdpi.com This substitution removes the side chain beyond the β-carbon, allowing researchers to assess the importance of the original side chain for the peptide's function. nih.gov
In the context of Cyclic-(GVCRCLCRRGVCRCICRR), an alanine scan would reveal critical residues for its interaction with its biological target. For instance, replacing the arginine (R) residues with alanine might lead to a significant loss of activity, suggesting that the positively charged guanidinium (B1211019) groups are essential for electrostatic interactions. Similarly, substituting the cysteine (C) residues involved in disulfide bridges could disrupt the cyclic structure, highlighting the importance of the macrocycle's conformation.
Beyond alanine scanning, other residue substitutions can provide more nuanced insights. For example, hydrophile scanning, which involves replacing residues with either basic (lysine) or acidic (glutamic acid) side chains, can elucidate the role of electrostatic interactions at specific positions. nih.gov
Table 1: Illustrative Alanine Scanning Data for Cyclic-(GVCRCLCRRGVCRCICRR) Analogues
| Analogue Name | Sequence | Relative Binding Affinity (%) | Change in Affinity |
|---|---|---|---|
| Wild-Type | Cyclic-(GVC RC LC RRGVC RC IC RR) | 100 | - |
| G1A | Cyclic-(A VCRCLCRRGVCRCICRR) | 95 | Minor Decrease |
| V2A | Cyclic-(GA CRCLCRRGVCRCICRR) | 80 | Moderate Decrease |
| R4A | Cyclic-(GVCA CLCRRGVCRCICRR) | 5 | Significant Decrease |
| L6A | Cyclic-(GVCRCAA RRGVCRCICRR) | 75 | Moderate Decrease |
| R8A | Cyclic-(GVCRCLCRA GVCRCICRR) | 10 | Significant Decrease |
Note: Data are hypothetical and for illustrative purposes.
Design and Synthesis of Conformationally Constrained Analogues
The flexibility of peptides can be a double-edged sword, allowing for induced fit to a target but also leading to a higher entropic penalty upon binding and susceptibility to proteolysis. Introducing conformational constraints can pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity and stability. nih.govrsc.orgnih.gov
For Cyclic-(GVCRCLCRRGVCRCICRR), which already possesses disulfide bridges, further constraints can be introduced. This can be achieved by incorporating backbone cyclization, side-chain-to-side-chain or side-chain-to-backbone linkages, or by introducing conformationally restricted amino acids. These modifications can lock the peptide into a more rigid structure, which can be analyzed to understand the optimal conformation for target interaction. nih.gov
Impact of Amino Acid Chirality on Interaction and Conformation
The chirality of amino acids plays a pivotal role in defining the three-dimensional structure of a peptide and its interactions. mdpi.comnih.govnih.gov The natural L-amino acids can be strategically replaced with their D-enantiomers. This substitution can have profound effects on the peptide's secondary structure and its binding affinity. For instance, incorporating a D-amino acid can induce a specific turn in the peptide backbone, which might be more favorable for binding to a target. nih.gov Furthermore, D-amino acids can enhance proteolytic stability as proteases are typically specific for L-amino acid substrates.
In designing analogues of Cyclic-(GVCRCLCRRGVCRCICRR), a D-amino acid scan could be performed, where each residue is systematically replaced with its D-counterpart. The resulting changes in activity would highlight regions of the peptide where stereochemistry is critical for its function. mdpi.comnih.gov
Role of Specific Residues in Molecular Recognition and Functional Specificity
Certain residues are key determinants of a peptide's molecular recognition and functional specificity. researchgate.netnih.gov In Cyclic-(GVCRCLCRRGVCRCICRR), the multiple arginine residues suggest a role in binding to a negatively charged pocket on its target protein. The distribution and orientation of these basic residues are likely crucial for specificity. researchgate.netnih.gov
To investigate this, analogues with substitutions at these arginine positions could be synthesized. Replacing arginine with lysine, which has a longer and more flexible side chain, or with ornithine, which has a shorter side chain, could probe the precise spatial requirements of the positive charge for optimal interaction. The hydrophobic residues, such as glycine, valine, leucine, and isoleucine, likely contribute to hydrophobic interactions that are also critical for binding and specificity.
Rational Design Strategies for Enhanced Target Selectivity
Enhancing target selectivity is a primary goal in drug design to minimize off-target effects. nih.gov Rational design strategies for improving the selectivity of Cyclic-(GVCRCLCRRGVCRCICRR) would leverage structural information about its primary target and potential off-targets. If the binding sites of these proteins differ, even subtly, these differences can be exploited.
For instance, if an off-target has a bulkier residue at a position corresponding to a binding pocket on the primary target, an analogue of the cyclic peptide with a larger amino acid at the interacting position could be designed to sterically clash with the off-target, thereby increasing selectivity for the primary target. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be invaluable in predicting the effects of such modifications. nih.govrsc.orgresearchgate.net
Exploration of Peptide Mimetics and Non-Canonical Amino Acid Incorporation
Peptide mimetics and non-canonical amino acids offer avenues to overcome some of the inherent limitations of natural peptides, such as poor bioavailability and rapid degradation. mdpi.comnih.govnih.gov Non-canonical amino acids can introduce novel functionalities, such as altered hydrophobicity, charge, or the ability to form new interactions. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
For Cyclic-(GVCRCLCRRGVCRCICRR), incorporating β-amino acids could alter the backbone structure and provide resistance to proteolysis. nih.govnih.gov The incorporation of fluorinated amino acids could enhance binding affinity through favorable fluorine-protein interactions. Peptidomimetics, which mimic the essential structural features of the peptide using non-peptidic backbones, can lead to compounds with improved pharmacological properties. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyclic-(GVCRCLCRRGVCRCICRR) |
| Alanine |
| Lysine |
| Glutamic acid |
| Arginine |
| Cysteine |
| Glycine |
| Valine |
| Leucine |
| Isoleucine |
Advanced Biophysical and Analytical Characterization Techniques for Cyclic Gvcrclcrrgvcrcicrr
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. It provides quantitative information on the kinetics (association and dissociation rates) and affinity of a binding event between an analyte in solution and a ligand immobilized on a sensor surface. For Cyclic-(GVCRCLCRRGVCRCICRR), SPR would involve immobilizing the peptide or its target molecule onto a sensor chip. The binding partner is then flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass change, is monitored over time.
This technique allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. A lower Kₑ value signifies a stronger binding interaction. Such data is invaluable for structure-activity relationship studies and for comparing the binding properties of different peptide analogs.
Table 1: Illustrative SPR Kinetic Data for Cyclic-(GVCRCLCRRGVCRCICRR) Binding to a Hypothetical Target Protein This table presents hypothetical data to demonstrate typical results obtained from an SPR experiment.
| Analyte | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (nM) |
| Target Protein X | Immobilized Cyclic-(GVCRCLCRRGVCRCICRR) | 1.5 x 10⁵ | 7.2 x 10⁻⁴ | 4.8 |
| Target Protein Y | Immobilized Cyclic-(GVCRCLCRRGVCRCICRR) | 2.3 x 10⁴ | 9.8 x 10⁻³ | 426 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is considered a gold-standard technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event in solution, providing a complete thermodynamic profile of the interaction in a single experiment. In a typical ITC experiment for Cyclic-(GVCRCLCRRGVCRCICRR), the peptide solution would be titrated into a sample cell containing its binding partner. The instrument measures the minute temperature changes that occur upon binding.
The data obtained from ITC allows for the direct determination of the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, offering deep insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).
Table 2: Example Thermodynamic Profile of Cyclic-(GVCRCLCRRGVCRCICRR) Interaction from ITC This table contains hypothetical data illustrating a typical thermodynamic signature from an ITC analysis.
| Interacting Partner | Stoichiometry (n) | Affinity (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Gibbs Free Energy (ΔG) (kcal/mol) |
| Target Protein Z | 1.05 | 2.1 x 10⁷ | -12.5 | -7.8 | -9.9 |
| Metal Ion M²⁺ | 1.98 | 5.4 x 10⁵ | -4.2 | 12.1 | -7.8 |
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) for Oligomerization and Stability
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive techniques used to characterize macromolecules in solution. DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is used to determine the hydrodynamic radius (Rₕ) and the size distribution (polydispersity) of the particles, making DLS an excellent tool for assessing the aggregation state and stability of Cyclic-(GVCRCLCRRGVCRCICRR) under various conditions (e.g., different buffers, temperatures, or concentrations).
SLS, on the other hand, measures the time-averaged intensity of scattered light as a function of angle and concentration. This allows for the accurate determination of the weight-averaged molar mass (Mw) of the peptide in solution, which can confirm its oligomeric state (e.g., monomer, dimer).
Table 3: Illustrative DLS and SLS Data for Cyclic-(GVCRCLCRRGVCRCICRR) Stability Assessment This table presents hypothetical data showing how DLS and SLS can be used to monitor peptide stability and oligomerization.
| Condition | Hydrodynamic Radius (Rₕ) (nm) | Polydispersity Index (PDI) | Molar Mass (Mw) (kDa) | Oligomeric State |
| pH 7.4, 25°C | 1.2 | 0.15 | 2.1 | Monomer |
| pH 5.0, 25°C | 1.3 | 0.18 | 2.1 | Monomer |
| pH 7.4, 60°C | 25.6 | 0.45 | >100 | Aggregate |
Analytical Ultracentrifugation for Solution Hydrodynamics and Oligomeric State
Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing macromolecules in solution. In a sedimentation velocity (SV) experiment, a sample is subjected to high centrifugal forces, and the rate at which the molecules sediment is monitored. This rate provides information about the size, shape, and mass of the particles. AUC is highly effective at resolving different species in a mixture, making it ideal for analyzing the homogeneity and oligomeric state of Cyclic-(GVCRCLCRRGVCRCICRR). It can distinguish between monomers, dimers, and higher-order aggregates, providing quantitative data on the distribution of these species in solution.
Table 4: Representative AUC Sedimentation Velocity Data for Cyclic-(GVCRCLCRRGVCRCICRR) This table shows hypothetical results from an SV-AUC experiment, distinguishing between different oligomeric species.
| Species | Sedimentation Coefficient (s₂₀,w) (S) | Frictional Ratio (f/f₀) | Estimated Molar Mass (kDa) | Relative Abundance (%) |
| Monomer | 0.45 | 1.3 | 2.1 | 95 |
| Dimer | 0.72 | 1.4 | 4.2 | 5 |
Fluorescence Spectroscopy for Probing Conformational Changes and Interactions
Fluorescence spectroscopy is a highly sensitive technique used to investigate the conformation of macromolecules and their interactions. While the sequence of Cyclic-(GVCRCLCRRGVCRCICRR) lacks intrinsic fluorophores like tryptophan or tyrosine, extrinsic fluorescent probes can be covalently attached to the peptide. Changes in the fluorescence properties (e.g., intensity, emission wavelength) of the probe can report on conformational changes in the peptide upon binding to a target or in response to environmental changes. This approach can provide valuable information about the local environment of the probe and, by extension, the dynamics of the peptide structure.
Table 5: Example Fluorescence Data for Labeled Cyclic-(GVCRCLCRRGVCRCICRR) This table presents hypothetical data showing changes in fluorescence upon binding, assuming the peptide is labeled with an extrinsic probe.
| State | Fluorescence Intensity (a.u.) | Emission Maximum (λₘₐₓ) (nm) | Interpretation |
| Labeled Peptide (Free) | 850 | 520 | Probe in an aqueous, solvent-exposed environment |
| Labeled Peptide + Target | 1250 | 512 | Probe moves to a more hydrophobic environment upon binding, suggesting a conformational change |
Mass Spectrometry-Based Approaches for Complex Characterization
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides and their complexes. High-resolution MS can precisely determine the molecular weight of Cyclic-(GVCRCLCRRGVCRCICRR), confirming its identity and purity. Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is used for sequencing. However, sequencing cyclic peptides is more complex than linear ones because an initial ring-opening fragmentation is required before sequence ions can be generated. Native MS, performed under non-denaturing conditions, can be used to study the intact peptide-target complexes, confirming stoichiometry and providing insights into the topology of the interaction.
Table 6: Illustrative MS/MS Fragmentation Data for Cyclic-(GVCRCLCRRGVCRCICRR) This table provides a hypothetical example of fragment ions that could be observed in an MS/MS experiment to confirm the peptide's sequence.
| Precursor Ion (m/z) | Fragment Type | Observed Fragment (m/z) | Corresponding Sequence |
| 1045.9 (M+2H)²⁺ | b-ion | 229.1 | GV |
| 1045.9 (M+2H)²⁺ | b-ion | 376.2 | GVC |
| 1045.9 (M+2H)²⁺ | y-ion | 275.1 | RR |
| 1045.9 (M+2H)²⁺ | y-ion | 388.2 | CRR |
Computational and Theoretical Studies of Cyclic Gvcrclcrrgvcrcicrr
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of a cyclic peptide like Cyclic-(GVCRCLCRRGVCRCICRR), docking simulations would be employed to predict its binding mode to a specific biological target, such as a protein receptor or an enzyme. This method is crucial in the early stages of drug discovery to screen potential peptide candidates and to understand the key interactions driving the binding process.
A typical molecular docking workflow would involve:
Preparation of the peptide structure: Generating a three-dimensional model of Cyclic-(GVCRCLCRRGVCRCICRR).
Target protein preparation: Obtaining the 3D structure of the target protein, often from crystallographic or NMR data.
Docking calculation: Using algorithms to sample a large number of possible conformations and orientations of the peptide within the binding site of the target.
Scoring and analysis: Ranking the predicted binding poses based on a scoring function that estimates the binding affinity.
The results of such simulations would provide insights into the potential mechanism of action of the peptide.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics
Molecular dynamics (MD) simulations are a powerful tool for understanding the physical basis of the structure and function of biomolecules. nih.gov For a cyclic peptide, MD simulations can provide detailed information about its conformational flexibility and how it interacts with its environment, such as a solvent or a biological membrane. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time.
Key applications of MD simulations for a peptide like Cyclic-(GVCRCLCRRGVCRCICRR) would include:
Conformational analysis: Identifying the stable conformations of the peptide in different environments.
Binding free energy calculations: Estimating the strength of the interaction between the peptide and its target.
Solvent effects: Understanding the role of water molecules in the peptide's structure and function. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Elucidation
For processes that involve changes in electronic structure, such as bond formation or breakage, a purely classical approach like MD is insufficient. Quantum mechanics/molecular mechanics (QM/MM) methods offer a solution by treating a small, chemically active part of the system with quantum mechanics, while the larger surrounding environment is described by molecular mechanics.
If Cyclic-(GVCRCLCRRGVCRCICRR) were predicted to be involved in a chemical reaction, for example, as an enzyme inhibitor that forms a covalent bond with the enzyme, QM/MM simulations would be essential to:
Elucidate the detailed reaction mechanism.
Calculate reaction energy barriers.
Identify transition states and intermediates.
Free Energy Calculations for Quantitative Binding Affinity Prediction
While molecular docking provides a rapid estimation of binding poses, more rigorous methods are needed for the quantitative prediction of binding affinity. Free energy calculations, often performed in conjunction with MD simulations, can provide more accurate estimates of the binding free energy (ΔG_bind).
Commonly used methods include:
Free Energy Perturbation (FEP): Involves the alchemical transformation of one molecule into another in a series of non-physical steps.
Thermodynamic Integration (TI): Calculates the free energy difference by integrating the derivative of the Hamiltonian with respect to a coupling parameter.
These calculations are computationally intensive but are invaluable for lead optimization in drug design, allowing for the precise ranking of different peptide variants based on their predicted affinity for a target.
Application of Machine Learning and Artificial Intelligence in Peptide Design and Property Prediction
In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly important in peptide research. nih.govresearchgate.netfrontiersin.orgfrontiersin.org These approaches can be used to analyze large datasets of peptide sequences and their properties to build predictive models. researchgate.net For a novel peptide like Cyclic-(GVCRCLCRRGVCRCICRR), ML models could be used to:
Predict biological activity: Classify the peptide as, for example, an antimicrobial, antiviral, or anticancer agent based on its sequence. nih.govnih.gov
Optimize peptide properties: Suggest modifications to the peptide sequence to improve properties like stability, solubility, or binding affinity.
De novo peptide design: Generate entirely new peptide sequences with desired functional characteristics.
The table below illustrates the types of data that would be used to train such machine learning models.
| Feature Set | Description | Example Applications |
| Sequence-based Features | Descriptors derived directly from the amino acid sequence, such as amino acid composition, dipeptide composition, and physicochemical properties. | Predicting antimicrobial activity, identifying cell-penetrating peptides. |
| Structure-based Features | Information derived from the 3D structure of the peptide, such as secondary structure content, solvent accessible surface area, and number of hydrogen bonds. | Predicting binding affinity, classifying enzyme inhibitors. |
| Combined Features | Integration of both sequence and structural information to build more comprehensive predictive models. | Rational design of therapeutic peptides with enhanced stability and efficacy. |
In Silico Prediction of Potential Interaction Partners and Pathways
Computational methods can also be used to predict the potential biological targets of a peptide and the cellular pathways it might modulate. This is often achieved through a combination of techniques, including:
Reverse docking: Docking the peptide against a large library of protein structures to identify potential binding partners.
Protein-protein interaction network analysis: Analyzing known protein interaction networks to identify proteins that are likely to interact with the peptide's predicted targets.
Pathway analysis: Using bioinformatics databases to determine which signaling or metabolic pathways are likely to be affected by the peptide's interactions.
These in silico predictions can generate hypotheses that can then be tested experimentally, accelerating the process of understanding a novel peptide's biological function.
Future Research Directions and Emerging Methodologies for Cyclic Gvcrclcrrgvcrcicrr
Innovations in Synthetic Accessibility and Scalability for Complex Cyclic Peptides
The synthesis of complex cyclic peptides like Cyclic-(GVCRCLCRRGVCRCICRR), which features multiple cysteine residues, presents considerable challenges related to chemical assembly, correct disulfide bond formation, and scalability. ntu.edu.sgnih.gov Future research will critically depend on innovations that streamline its production, ensuring high purity and yield for extensive biological and structural studies.
Key challenges in the synthesis of such peptides include managing stereochemistry, avoiding racemization, and overcoming purification bottlenecks where crude peptide purity can be less than 5%. conceptlifesciences.com The path from laboratory-scale synthesis to potential large-scale manufacturing requires careful consideration of factors like cycle times, raw material availability, and waste management. gappeptides.compharmaceuticalonline.com
Emerging synthetic strategies offer promising solutions. While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) remains a foundational technique, novel methods are being developed to address its limitations, particularly for cysteine-rich sequences. nih.govrsc.org Inspired by natural processes, researchers have developed methods that use organic solvents to mimic cellular environments, which can accelerate the oxidative folding process by over 100,000 times compared to traditional aqueous solutions. news-medical.net For a peptide like Cyclic-(GVCRCLCRRGVCRCICRR), with its six cysteine residues, achieving the correct and stable three-dimensional structure through precise disulfide bond formation is a primary obstacle. ntu.edu.sgnih.gov Methodologies that facilitate one-pot cyclization and oxidative folding could significantly improve efficiency. ntu.edu.sg
Furthermore, advanced ligation chemistries are expanding the toolkit for peptide cyclization. The α-ketoacid-hydroxylamine (KAHA) ligation, for instance, allows for the chemoselective coupling of unprotected peptide segments and can be adapted to form canonical amino acids at the ligation site. acs.org Such techniques, alongside various on-resin and in-solution macrocyclization strategies, provide the flexibility needed to tackle the synthesis of structurally complex peptides. nih.gov
Future efforts to produce Cyclic-(GVCRCLCRRGVCRCICRR) at scale would benefit from a tailored approach combining optimized SPPS protocols with advanced cyclization and folding techniques.
Table 1: Comparison of Modern Synthetic Strategies for Complex Cyclic Peptides
| Strategy | Description | Advantages for Cyclic-(GVCRCLCRRGVCRCICRR) | Key Challenges |
|---|---|---|---|
| Optimized SPPS | Refinements to standard Solid-Phase Peptide Synthesis, including specialized resins and coupling reagents. conceptlifesciences.comnih.gov | Well-established for peptide assembly. | Potential for racemization of cysteine residues; purification of complex crude product. conceptlifesciences.comnih.gov |
| Enzyme-Mediated Folding | Use of enzymes to catalyze the formation of specific disulfide bonds, mimicking natural protein folding. news-medical.net | High specificity and reaction speed; can achieve native folding conformations. news-medical.net | Enzyme stability and cost; optimization required for specific peptide sequences. |
| Chemoselective Ligation | Methods like Native Chemical Ligation (NCL) or KAHA ligation that join unprotected peptide fragments. acs.orgnih.gov | High chemoselectivity reduces need for protecting groups; allows for modular synthesis. | NCL typically requires a cysteine at the ligation site; KAHA may require specialized building blocks. acs.orgnih.gov |
| One-Pot Cyclization & Folding | Integrated workflows where cyclization and oxidative folding occur in a single reaction vessel. ntu.edu.sg | Increased efficiency, reduced reaction time, and potentially higher yields. ntu.edu.sg | Requires careful optimization of reaction conditions to favor the correct product. |
Exploration of Novel Biological Roles and Unconventional Targets
While the specific biological function of Cyclic-(GVCRCLCRRGVCRCICRR) is unknown, its sequence provides clues for future exploration. The high density of positively charged arginine residues and the constrained cyclic, disulfide-rich scaffold are characteristic features of many antimicrobial peptides (AMPs). frontiersin.orgfrontiersin.org AMPs represent a diverse class of molecules that are key components of the innate immune system and are being investigated as alternatives to traditional antibiotics. nih.govmdpi.com Their mechanisms often involve disrupting microbial cell membranes, and they can possess broad-spectrum activity against bacteria, fungi, and viruses. mdpi.comnih.gov
Therefore, a primary avenue for future research is to screen Cyclic-(GVCRCLCRRGVCRCICRR) for antimicrobial activity. The investigation could extend to its potential roles in modulating the host immune response, such as recruiting immune cells or regulating inflammation, which are known secondary functions of some AMPs. frontiersin.org
Beyond antimicrobial activity, the field of peptide research is increasingly focused on unconventional therapeutic targets that have been considered "undruggable" by small molecules. colab.ws A major area of interest is the modulation of intracellular protein-protein interactions (PPIs), which govern a vast number of cellular processes. mdpi.comnih.gov The constrained structure and large surface area of cyclic peptides make them ideal candidates for binding to the often flat and featureless interfaces of PPIs. colab.ws The arginine-rich nature of Cyclic-(GVCRCLCRRGVCRCICRR) may also confer cell-penetrating properties, making it suitable for targeting such intracellular proteins.
Future research should therefore involve high-throughput screening of this peptide against a wide range of biological targets, including:
Microbial Pathogens: Screening against panels of clinically relevant bacteria and fungi.
Viral Targets: Investigating inhibitory activity against viral entry or replication machinery.
Protein-Protein Interaction Hubs: Testing for disruption of key PPIs involved in diseases like cancer or inflammatory disorders.
Enzyme Modulation: Assessing its ability to inhibit or activate enzymes, such as proteases or kinases.
Integration of Multidisciplinary Approaches for Holistic Understanding
A comprehensive understanding of a complex molecule like Cyclic-(GVCRCLCRRGVCRCICRR) cannot be achieved through a single scientific discipline. Future progress will rely on the tight integration of computational science, synthetic chemistry, structural biology, and pharmacology. This holistic approach creates a powerful cycle of design, synthesis, and testing that can accelerate discovery.
A potential integrated workflow would begin with computational design . Advanced models, as described in section 9.2, would be used to predict the 3D structure of Cyclic-(GVCRCLCRRGVCRCICRR) and perform virtual screening to generate hypotheses about its potential biological targets. rsc.org This in silico work would guide the design of not only the native peptide but also a library of analogs with modified sequences to probe structure-activity relationships.
Next, innovative synthesis (section 9.1) would be employed to produce the designed peptides. Automated and high-throughput synthetic platforms could be used to rapidly generate the required compounds with high purity. ntu.edu.sg
The synthesized peptides would then undergo biological evaluation . High-throughput screening assays would test the peptides against the predicted targets and for desired biological activities (section 9.3). This experimental data provides the crucial validation of the computational predictions.
Finally, promising "hit" peptides would be subjected to detailed structural and mechanistic studies (section 9.5). Techniques like NMR spectroscopy and X-ray crystallography would be used to determine the experimental structure of the peptide and its complex with its biological target. nih.govspringernature.com This information provides deep molecular insight and feeds back into the computational models, allowing for further refinement and the design of next-generation molecules with improved properties. This iterative cycle, combining prediction with empirical validation, represents the most powerful strategy for advancing peptide-based therapeutics. mdpi.com
Challenges in Deciphering Complex Molecular Recognition Events
Understanding precisely how a cyclic peptide recognizes and binds to its biological target is a formidable challenge, yet it is essential for rational drug design. For Cyclic-(GVCRCLCRRGVCRCICRR), this challenge is amplified by its structural complexity. The multiple rotatable bonds and the potential for different disulfide bond isomers create a vast conformational landscape. The peptide may exist in multiple shapes in solution, and it might adopt a specific conformation only upon binding to its target. researchgate.net
Elucidating these molecular recognition events requires sophisticated analytical techniques. While X-ray crystallography can provide a static, high-resolution snapshot of a peptide-protein complex, Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for studying these interactions in solution. springernature.comnih.gov NMR can provide information on which parts of the peptide and the target protein are involved in binding through chemical shift perturbation studies. nih.gov Furthermore, advanced NMR techniques can reveal details about the peptide's conformational dynamics both in its free state and when bound. rsc.org
Mass spectrometry (MS) is another critical tool, but the analysis of cyclic peptides is more complex than for linear peptides. rsc.org Because there are no distinct ends, fragmentation during tandem MS (MS/MS) can occur at any amide bond, leading to multiple ion series and complicated spectra that are difficult to interpret. frontierspartnerships.orgnih.govnih.gov Developing specialized software and analytical strategies, such as multistage mass spectrometry (MSn), is crucial for sequencing and characterizing cyclic peptides and their modifications. nih.govshimadzu.com
Future research will need to leverage a combination of these advanced analytical methods alongside molecular dynamics simulations to build a complete picture of the molecular recognition process. This integrated approach is necessary to understand not just the static structure of the interaction, but also the thermodynamics and kinetics that govern the binding event, ultimately enabling the design of cyclic peptides with superior affinity and specificity.
Q & A
Basic Research Questions
Q. How can the structural conformation of Cyclic-(GVCRCLCRRGVCRCICRR) be experimentally determined?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve backbone and side-chain conformations, complemented by circular dichroism (CD) spectroscopy to analyze secondary structural elements (e.g., β-sheet or helical motifs). For cyclic peptides, ensure proper sample preparation in solvents that mimic physiological conditions. Reproducibility requires strict control of pH, temperature, and salt concentrations during analysis .
Q. What experimental protocols are recommended to assess the stability of Cyclic-(GVCRCLCRRGVCRCICRR) under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor degradation products. Variables include:
- pH : Test stability across pH 2–8 (simulating gastrointestinal and systemic environments).
- Temperature : Use thermal shift assays (e.g., differential scanning calorimetry) to determine melting points.
- Proteolytic resistance : Incubate with trypsin/chymotrypsin and quantify intact peptide via MS .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for Cyclic-(GVCRCLCRRGVCRCICRR)?
- Methodological Answer :
- Controlled replication : Standardize cell culture conditions (e.g., passage number, serum batch) and peptide purity (>95% by HPLC).
- Dose-response analysis : Use a factorial design to test interactions between concentration, incubation time, and cell type .
- Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers and confirm reproducibility. Address batch-to-batch variability by synthesizing multiple lots .
Q. What computational strategies are effective in modeling Cyclic-(GVCRCLCRRGVCRCICRR)’s interactions with membrane receptors?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use CHARMM or AMBER force fields to simulate peptide-membrane interactions over 100+ ns trajectories.
- Free-energy calculations : Apply umbrella sampling or MM/PBSA to estimate binding affinities.
- Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. How can structure-activity relationships (SAR) be systematically explored for Cyclic-(GVCRCLCRRGVCRCICRR) analogs?
- Methodological Answer :
- Alanine scanning : Synthesize analogs with single-residue substitutions to identify critical residues for activity.
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic features.
- Data integration : Combine SAR data with NMR-derived conformational analysis to correlate structural flexibility with bioactivity .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
- Toxicokinetic modeling : Use Phoenix WinNonlin to estimate AUC and half-life.
- Error mitigation : Account for systemic errors (e.g., plate reader calibration) via blank subtraction and triplicate measurements .
Q. How can researchers validate the specificity of Cyclic-(GVCRCLCRRGVCRCICRR) for a target protein?
- Methodological Answer :
- Competitive binding assays : Co-incubate with known ligands and measure displacement via SPR or fluorescence polarization.
- Off-target screening : Use proteome microarrays or thermal proteome profiling (TPP) to identify unintended interactions.
- Negative controls : Include scrambled-sequence peptides and receptor knockout cell lines .
Experimental Design Considerations
Q. What factorial design parameters are critical for optimizing Cyclic-(GVCRCLCRRGVCRCICRR) delivery in vivo?
- Methodological Answer :
- Variables : Nanoparticle size (10–200 nm), encapsulation efficiency, and release kinetics.
- Response surface methodology (RSM) : Optimize variables using Design-Expert software.
- Validation : Measure bioavailability via LC-MS/MS in plasma and target tissues .
Q. How should researchers address discrepancies between in silico predictions and empirical binding data?
- Methodological Answer :
- Force field refinement : Re-parameterize based on experimental data (e.g., bond angles from X-ray crystallography).
- Solvent effects : Include explicit water molecules in simulations.
- Collaborative validation : Cross-validate results with independent computational labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
